molecular formula C18H12Cl2N4S B2956876 (E)-N-(3,5-dichlorophenyl)-4-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide CAS No. 477197-98-1

(E)-N-(3,5-dichlorophenyl)-4-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2956876
CAS No.: 477197-98-1
M. Wt: 387.28
InChI Key: ALVBTWALJIYKAH-LFVJCYFKSA-N
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Description

(E)-N-(3,5-dichlorophenyl)-4-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazole ring, a carbohydrazonoyl cyanide group, and dichlorophenyl and methylphenyl substituents, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3,5-dichlorophenyl)-4-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves a multi-step process:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Introduction of the Carbohydrazonoyl Cyanide Group: This step involves the reaction of the thiazole derivative with hydrazine derivatives and cyanogen bromide under controlled conditions to introduce the carbohydrazonoyl cyanide group.

    Substitution with Dichlorophenyl and Methylphenyl Groups: The final step involves the substitution reactions to introduce the 3,5-dichlorophenyl and 4-methylphenyl groups onto the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3,5-dichlorophenyl)-4-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

(E)-N-(3,5-dichlorophenyl)-4-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-N-(3,5-dichlorophenyl)-4-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound can influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(3,5-dichlorophenyl)-4-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl chloride
  • (E)-N-(3,5-dichlorophenyl)-4-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl bromide
  • (E)-N-(3,5-dichlorophenyl)-4-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl iodide

Uniqueness

(E)-N-(3,5-dichlorophenyl)-4-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is unique due to the presence of the carbohydrazonoyl cyanide group, which imparts distinct chemical reactivity and potential biological activity compared to its halide counterparts

Properties

IUPAC Name

(2E)-N-(3,5-dichloroanilino)-4-(4-methylphenyl)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N4S/c1-11-2-4-12(5-3-11)17-10-25-18(22-17)16(9-21)24-23-15-7-13(19)6-14(20)8-15/h2-8,10,23H,1H3/b24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVBTWALJIYKAH-LFVJCYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=CC(=CC(=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=N/NC3=CC(=CC(=C3)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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